DL-threo-beta-Hydroxyaspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroscience

DL-threo-beta-Hydroxyaspartic acid is known to be an inhibitor of excitatory amino acid transporters (EAATs) . It inhibits glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 . This inhibition also affects inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes .

Method of Application: The compound is applied to the cells or oocytes and the uptake of glutamate or the inward currents are measured .

Results: The IC50 values for the inhibition of glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 are 96 and 31 µM, respectively . The Ki values for the inhibition of inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes are 0.6 and 2.5 µM, respectively .

Pain Research

DL-threo-beta-Hydroxyaspartic acid has been used in pain research, specifically in the study of inflammatory pain .

Method of Application: In one study, DL-threo-beta-Hydroxyaspartic acid was administered intrathecally (into the spinal canal) to rats .

Results: The administration of DL-threo-beta-Hydroxyaspartic acid reduced the number of flinches and shakes in the second phase of the formalin test in rats .

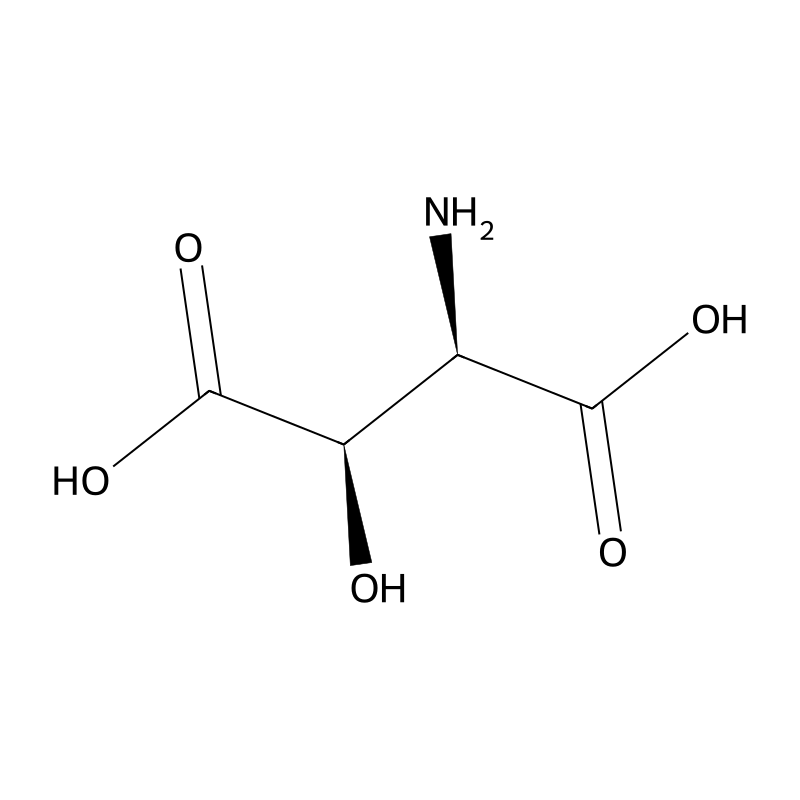

DL-threo-beta-Hydroxyaspartic acid, also known as 3-hydroxyaspartic acid, is a derivative of aspartic acid, classified under organic compounds. Its chemical formula is C₄H₇NO₅, with a molecular weight of approximately 149.1 g/mol. The compound features a hydroxyl group attached to the beta carbon of aspartic acid, which significantly alters its biochemical properties and interactions. This compound is structurally characterized by its amino acid backbone and is recognized for its role in various biochemical pathways.

- Decarboxylation: Under specific conditions, it can undergo decarboxylation to yield amines.

- Hydroxylation: The presence of the hydroxyl group allows it to participate in oxidation-reduction reactions.

- Condensation Reactions: It can react with other amino acids or compounds to form peptides or other derivatives.

The synthesis of DL-threo-beta-Hydroxyaspartic acid can be achieved through microbial processes that utilize hydroxylases and hydrolases, which facilitate the conversion of asparagine into this compound via hydroxylation and subsequent hydrolysis .

DL-threo-beta-Hydroxyaspartic acid exhibits significant biological activity, particularly in the central nervous system. It acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), specifically EAAT1-4, while being a non-transportable inhibitor for EAAT5. This inhibition has implications in modulating neurotransmitter levels, particularly glutamate, which is crucial for synaptic transmission and plasticity . Its ability to potentiate excitatory neurotransmission has been studied extensively, indicating potential therapeutic applications in neuropharmacology.

Several methods have been developed for synthesizing DL-threo-beta-Hydroxyaspartic acid:

- Microbial Synthesis: Utilizing engineered strains of Escherichia coli that express specific hydroxylases enables the conversion of asparagine to DL-threo-beta-Hydroxyaspartic acid through biocatalytic pathways .

- Chemical Synthesis: Traditional organic synthesis methods involve the reaction of aspartic acid derivatives under controlled conditions to yield the desired compound.

- One-Pot Reactions: Recent advancements have led to one-pot synthesis techniques that streamline the production process by combining multiple enzymatic steps into a single reaction vessel .

DL-threo-beta-Hydroxyaspartic acid has diverse applications across various fields:

- Pharmaceuticals: It is explored for its potential in treating neurological disorders by modulating glutamate levels.

- Biochemistry Research: Used as a tool to study excitatory neurotransmitter transport mechanisms and neuronal signaling pathways.

- Nutraceuticals: Investigated for its role in dietary supplements aimed at enhancing cognitive function.

Research indicates that DL-threo-beta-Hydroxyaspartic acid interacts with various receptors and transporters in the nervous system:

- Glutamate Transporters: It inhibits EAATs, affecting glutamate reuptake and availability in synaptic clefts .

- Neuronal Excitation: Studies have shown that it can potentiate excitatory responses in neuronal cultures, highlighting its role in synaptic plasticity and potential neuroprotective effects .

Several compounds share structural similarities with DL-threo-beta-Hydroxyaspartic acid:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-threo-3-Hydroxyaspartic Acid | Hydroxyl group at C3 | Potent EAAT inhibitor; used in neuropharmacology |

| D-threo-3-Hydroxyaspartic Acid | Enantiomer of L-threo | Different biological activity profile |

| 3-Aminomalate | Similar backbone structure | Involved in metabolic pathways |

| Beta-hydroxyasparagine | Hydroxylated asparagine | Precursors for other amino acids |

DL-threo-beta-Hydroxyaspartic acid is unique due to its specific inhibitory action on excitatory amino acid transporters, which distinguishes it from other similar compounds that may not exhibit such targeted interactions or effects on neurotransmitter dynamics.

Molecular Formula and Stereochemical Configuration

THA has the molecular formula C₄H₇NO₅ (molecular weight: 149.10 g/mol) and features two chiral centers, yielding four stereoisomers: erythro- and threo-forms in both D- and L-configurations. The DL-threo variant is a racemic mixture of (2R,3R) and (2S,3S) enantiomers.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₄H₇NO₅ | |

| Chiral Centers | 2 | |

| Stereoisomers | 4 (erythro and threo) |

Crystallographic Data and Conformational Analysis

Crystallographic studies reveal that THA adopts a folded conformation stabilized by intramolecular hydrogen bonds. The threo configuration positions the β-hydroxyl group antiperiplanar to the α-carboxyl group, influencing its reactivity.

Table 2: Crystallographic Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | >230°C (decomposition) | |

| Density | 1.738 g/cm³ |

The Sharpless asymmetric aminohydroxylation represents a cornerstone methodology for the stereoselective synthesis of DL-threo-beta-hydroxyaspartic acid and related vicinal amino alcohol compounds [7]. This osmium-catalyzed transformation converts alkenes to vicinal amino alcohols through a highly controlled mechanism involving osmium tetroxide as the primary catalyst [7] [31].

The reaction mechanism proceeds through the formation of an imido osmium(VIII) intermediate of the type osmium trioxide nitrogen-R, generated by treatment of osmium tetroxide with sodium chloramines [7]. The typical procedure combines chloramine-T, alkene substrate, an osmium catalyst, and a chiral ligand to achieve the desired asymmetric induction [7]. Related procedures utilize benzyl carbamate, sodium hydroxide, and tert-butyl hypochlorite to generate the active nitrogen source [7].

For the specific synthesis of threo-beta-hydroxyaspartic acid derivatives, researchers have successfully employed the Sharpless asymmetric aminohydroxylation using N-chlorofluorenyl carbamate as a readily prepared and storable nitrogen source [5]. This approach enables the efficient asymmetric synthesis of L-threo-beta-hydroxyasparagine and L-threo-beta-methoxyaspartate that are suitably protected for fluorenylmethyloxycarbonyl solid phase peptide synthesis [5].

The reaction conditions typically involve basic conditions, which facilitate the formation of the osmium-nitrogen complex and subsequent cycloaddition with the alkene substrate [5]. The stereochemical outcome is controlled by the choice of chiral ligand, with cinchona alkaloid derivatives being particularly effective for achieving high enantioselectivity [29] [30].

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Osmium tetroxide (catalytic amounts) |

| Nitrogen Source | N-chlorofluorenyl carbamate |

| Solvent System | Water/tert-butanol biphasic |

| Temperature | Ambient conditions |

| Stereoselectivity | >90% with appropriate chiral ligands |

The mechanistic pathway involves a (3+2) cycloaddition of the alkene to the osmium imido intermediate, followed by hydrolysis to release the amino alcohol product [32]. The reaction is characterized by high syn-selectivity and excellent functional group tolerance [34].

Enzymatic Production Using Microbial Hydroxylases and Hydrolases

Enzymatic approaches for the production of L-threo-3-hydroxyaspartic acid have emerged as highly efficient and environmentally sustainable alternatives to chemical synthesis [9] [11]. The most successful enzymatic strategy involves a two-step biocatalytic process utilizing asparagine hydroxylase followed by asparaginase-mediated hydrolysis [9].

The process begins with L-asparagine hydroxylation catalyzed by asparagine hydroxylase (AsnO) from Streptomyces coelicolor A3(2), which converts L-asparagine to 3-hydroxyasparagine [11]. This is followed by amide hydrolysis using Escherichia coli asparaginase to yield L-threo-3-hydroxyaspartic acid [11]. The wild-type asparagine hydroxylases AsnO and its homologous enzyme SCO2693 demonstrate remarkable stability and efficiency compared to their mutant counterparts [9].

Recent developments have identified novel amino acid hydroxylases with enhanced substrate specificity [10]. The enzyme AEP14369 from Sulfobacillus thermotolerans Y0017 catalyzes the threo-beta-selective hydroxylation of L-histidine and L-glutamine in a 2-oxoglutarate-dependent manner [10]. Under optimized reaction conditions, this system achieved production of 137 millimolar (23.4 grams per liter) L-threo-beta-hydroxy-histidine and 150 millimolar L-threo-beta-hydroxy-glutamine (24.3 grams per liter) [10].

| Enzyme System | Substrate | Product Yield | Reaction Time |

|---|---|---|---|

| AsnO + Asparaginase | L-asparagine | 96% | 28 hours |

| AEP14369 | L-histidine | 137 mM (23.4 g/L) | 24 hours |

| SCO2693 + Asparaginase | L-asparagine | 92% | 72 hours |

The optimization of enzymatic production involves careful control of expression systems and host strain selection [12]. The use of asparaginase I-deficient mutants of Escherichia coli expressing the asnO gene under T7 promoter control significantly enhanced L-threo-3-hydroxyaspartic acid yields from 0.076% to 92% [12]. When combined with jar fermentor conditions providing enhanced oxygen supply, the production yield reached 96% in reduced reaction time [12].

The enzymatic approach offers several advantages including complete stereoselectivity, mild reaction conditions, and the absence of toxic heavy metal catalysts [11]. The process eliminates the formation of undesired stereoisomers, which is a significant challenge in chemical synthesis approaches [36].

Stereoselective Routes for Racemic Mixture Preparation

The preparation of racemic mixtures of threo-beta-hydroxyaspartic acid requires sophisticated stereoselective methodologies to control the formation of the desired diastereomer while avoiding the erythro isomer [15]. Several approaches have been developed to achieve high diastereoselectivity in the synthesis of the threo configuration.

One effective strategy involves the use of multi-enzymatic cascade reactions that couple dynamic kinetic resolution with stereoselective oxidation [15]. The approach utilizes N-acylamino acid racemase combined with L-selective aminoacylase and stereoselective isoleucine dioxygenase from Bacillus thuringiensis [15]. Under optimized conditions, racemic N-acetylmethionine was quantitatively converted with 97% yield and 95% diastereomeric excess [15].

Chemical approaches for racemic mixture preparation often employ chiral auxiliaries or asymmetric catalysis to control stereochemistry [20]. The synthesis of beta-hydroxy alpha-amino acids through Brønsted base catalysis has demonstrated highly enantio- and syn-selective formation of the desired stereoisomers [20]. This methodology provides access to various protected beta-hydroxy amino acid derivatives suitable for further synthetic transformations [20].

The stereoselective hydroxylation of aspartic acid derivatives can be achieved through camphorylsulfonyl oxaziridine-mediated oxidation [6]. Using (+)-(camphorylsulfonyl)oxaziridine, the hydroxylation proceeds with up to 10:1 diastereoselectivity favoring the threo isomer [6]. The opposite stereochemistry can be accessed using (-)-camphorylsulfonyl oxaziridine, which provides the alternative diastereomer with 1:10 selectivity [6].

| Method | Diastereoselectivity | Yield | Key Reagent |

|---|---|---|---|

| Oxaziridine Hydroxylation | 10:1 (threo) | 65-80% | (+)-CSO |

| Enzymatic Cascade | 95% de | 97% | BtDO + NAAAR |

| Brønsted Base Catalysis | >90% syn | 70-85% | Chiral base catalyst |

Advanced separation techniques have been developed for the resolution of racemic beta-hydroxyaspartic acid mixtures [17]. Capillary zone electrophoresis-mass spectrometry methods using derivatization with 9-fluorenylmethyl chloroformate enable simultaneous determination of four stereoisomers of 3-hydroxyaspartate [17] [19]. The derivatization assists chiral separation by enhancing interactions with beta-cyclodextrin, achieving separation with concentrations as low as 6 millimolar [17].

Industrial-Scale Challenges in Optically Pure Isomer Separation

The industrial production of optically pure threo-beta-hydroxyaspartic acid faces significant challenges in terms of scalability, cost-effectiveness, and purification efficiency [24] [25]. The current market price for DL-threo-beta-hydroxyaspartic acid ranges from $174 for 50 milligrams to $370.8 for 250 milligrams from major suppliers, indicating the high value and limited availability of this compound [25].

One of the primary challenges involves the separation of stereoisomers on an industrial scale [21]. Traditional chromatographic methods, while effective for analytical and small-scale preparative purposes, become prohibitively expensive when scaled to industrial volumes [22]. The development of more cost-effective separation technologies is essential for commercial viability [22].

Enzymatic production systems offer promising solutions for industrial-scale manufacturing [26]. The preparative-scale hydroxylysine production using lysine hydroxylases has demonstrated the feasibility of achieving high product concentrations, with reports of 531 millimolar (86.1 grams per liter) production levels [26]. Similar approaches applied to hydroxyaspartic acid production could potentially achieve comparable industrial-scale yields [26].

The optimization of fermentation conditions represents a critical factor in industrial implementation [27]. Large-scale bioreactor systems require careful control of oxygen supply, pH maintenance, and substrate feeding strategies to maximize productivity [36]. The transition from test tube-scale to jar fermentor production has shown promise, with reaction times reduced from 72 hours to 28 hours while maintaining high conversion efficiency [36].

| Scale | Production Method | Yield | Time | Key Challenges |

|---|---|---|---|---|

| Laboratory | Chemical synthesis | 70-85% | 3-5 days | Stereoselectivity |

| Pilot | Enzymatic cascade | 96% | 28 hours | Enzyme stability |

| Industrial | Fermentation | Target >90% | <24 hours | Cost optimization |

The purification and isolation of optically pure isomers require sophisticated downstream processing technologies [23]. Ion-exchange chromatography using cationic resins has proven effective for laboratory-scale purification, but alternative methods such as crystallization-based separation or membrane technologies may be more suitable for industrial applications [23].

Manufacturing challenges also include the need for specialized equipment capable of handling the corrosive nature of some reaction mixtures and the requirement for sterile conditions in enzymatic processes [28]. The development of robust, scalable biocatalytic systems that can operate under industrial conditions while maintaining high stereoselectivity remains an active area of research [27].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

4294-45-5